molecular formula C16H14N4O3 B4510011 2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N-(4-pyridinylmethyl)acetamide

2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N-(4-pyridinylmethyl)acetamide

Cat. No. B4510011
M. Wt: 310.31 g/mol
InChI Key: MSUXWUQZJAZFKR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of molecules structurally related to our compound of interest has been explored through various methods. For instance, Abdel-Sattar S. Hamad and A. Hashem (2000) developed a facile method for synthesizing 6-aryl-1-(3-chloropropanoyl)-4-[(E)-1-(2-furyl)methylidene)]-1,2,3,4-tetrahydro-3-pyridazinones, which are closely related to our compound, showcasing the versatility and potential pathways for synthesizing complex molecules involving furyl and pyridazinyl moieties (Hamad & Hashem, 2000).

Molecular Structure Analysis

The molecular structure of compounds containing furyl and pyridazinyl units has been of considerable interest. M. Yaqub et al. (2009) studied a compound with a central imidazo[1,2-a]pyridinyl unit flanked by furyl and phenyl rings, revealing insights into the geometric and electronic configuration that could be analogous to the structural characteristics of our compound (Yaqub et al., 2009).

Chemical Reactions and Properties

The reactivity and chemical properties of molecules similar to the specified compound have been investigated through various reactions. A study by Ann Rowley Kelly, Michael H. Kerrigan, and P. Walsh (2008) on the oxidative rearrangement of furyl alcohols to synthesize substituted furans and pyrroles provides insights into the potential reactivity and functionalization of molecules containing furyl groups, which could be extrapolated to our compound of interest (Kelly, Kerrigan, & Walsh, 2008).

Physical Properties Analysis

While specific studies directly addressing the physical properties of "2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N-(4-pyridinylmethyl)acetamide" were not identified, research on related compounds suggests that the physical properties such as solubility, melting point, and stability could be significantly influenced by the functional groups present and the molecular geometry. The molecular structure analysis studies offer a foundation for predicting these properties.

Chemical Properties Analysis

The chemical properties, including acidity/basicity, electrophilic/nucleophilic sites, and potential for forming hydrogen bonds or undergoing specific reactions like nucleophilic substitution, can be inferred from the functional groups present in the molecule. Studies like those conducted by Sylvie L. Pailloux et al. (2007) on the oxidation reactivity channels for related acetamides offer valuable insights into the chemical behavior that could be expected from our compound (Pailloux et al., 2007).

properties

IUPAC Name

2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-(pyridin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3/c21-15(18-10-12-5-7-17-8-6-12)11-20-16(22)4-3-13(19-20)14-2-1-9-23-14/h1-9H,10-11H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSUXWUQZJAZFKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N-(4-pyridinylmethyl)acetamide
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2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N-(4-pyridinylmethyl)acetamide
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2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N-(4-pyridinylmethyl)acetamide
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2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N-(4-pyridinylmethyl)acetamide
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2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N-(4-pyridinylmethyl)acetamide
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2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N-(4-pyridinylmethyl)acetamide

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